8-Methylimidazo[1,2-a]pyridine-3-carbonitrile
Overview
Description
Scientific Research Applications
Synthesis and Chemical Reactions
8-Methylimidazo[1,2-a]pyridine-3-carbonitrile and its derivatives are extensively studied for their potential in various synthesis processes and chemical reactions. They serve as key intermediates and building blocks in organic synthesis. The compound's structure allows for versatile reactions, leading to the formation of complex molecular structures useful in medicinal chemistry and material science.
For instance, the synthesis of imidazo[1,2-a]pyridines involves water-mediated hydroamination and silver-catalyzed aminooxygenation processes, indicating its use in creating complex heterocyclic compounds (Mohan et al., 2013). Additionally, derivatives of 2-methylimidazo[1,2-a]pyridine have been synthesized, showcasing the compound's potential in generating new molecular entities with potential biological activities (Vilchis-Reyes et al., 2010).
Biological Activities
While excluding drug use, dosage, and side effects as requested, certain derivatives of 8-Methylimidazo[1,2-a]pyridine-3-carbonitrile exhibit biological activities, such as anti-inflammatory and antimicrobial effects. These properties are critical in the context of drug discovery and development, where the compound's derivatives could be potential candidates for therapeutic applications. For example, some synthesized derivatives demonstrated anti-inflammatory activities, hinting at the compound's potential in developing anti-inflammatory medications (Fahmy et al., 2012).
Material Science and Chemical Engineering
In material science and chemical engineering, the compound and its derivatives are explored for their potential in creating new materials with desirable properties. The intricate molecular architecture of 8-Methylimidazo[1,2-a]pyridine-3-carbonitrile allows for the development of materials with specific characteristics, essential for technological advancements.
For example, the synthesis of 1,2-dihydro-pyrimido[1,2-a]benzimidazole-3-carbonitrile derivatives involves environmentally friendly processes, highlighting the compound's role in sustainable chemistry and green synthesis methods (Liu et al., 2008).
properties
IUPAC Name |
8-methylimidazo[1,2-a]pyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3/c1-7-3-2-4-12-8(5-10)6-11-9(7)12/h2-4,6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYJSXBKHBCOASR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC=C2C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90944404 | |
Record name | 8-Methylimidazo[1,2-a]pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90944404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
21797-99-9 | |
Record name | Imidazo(1,2-a)pyridine-3-carbonitrile, 7-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021797999 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-Methylimidazo[1,2-a]pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90944404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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